molecular formula C20H18N2O2 B14338669 Benzenemethanamine, N-methyl-N-nitro-alpha,alpha-diphenyl- CAS No. 101303-91-7

Benzenemethanamine, N-methyl-N-nitro-alpha,alpha-diphenyl-

Cat. No.: B14338669
CAS No.: 101303-91-7
M. Wt: 318.4 g/mol
InChI Key: IZROPHPHPLYRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, N-methyl-N-nitro-alpha,alpha-diphenyl- is a complex organic compound with a unique structure that includes a benzenemethanamine core substituted with methyl, nitro, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-methyl-N-nitro-alpha,alpha-diphenyl- typically involves multiple steps, starting with the preparation of the benzenemethanamine core This can be achieved through the reaction of benzyl chloride with ammonia, followed by methylation using methyl iodide The nitro group can be introduced via nitration using nitric acid and sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and methylation steps, and large-scale batch reactors for the Friedel-Crafts alkylation. The reaction conditions are carefully controlled to maximize yield and purity, with extensive purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-methyl-N-nitro-alpha,alpha-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Chlorine or bromine, Lewis acid catalysts like aluminum chloride.

Major Products Formed

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of nitroso derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Benzenemethanamine, N-methyl-N-nitro-alpha,alpha-diphenyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-methyl-N-nitro-alpha,alpha-diphenyl- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The aromatic rings can also participate in π-π interactions with proteins and other biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-methyl-: Lacks the nitro and diphenyl groups, resulting in different chemical properties and reactivity.

    Benzenemethanamine, N-methyl-N-nitroso-:

    Benzenemethanamine, N-phenyl-N-(phenylmethyl)-: Contains phenyl groups but lacks the nitro group, resulting in different chemical behavior.

Uniqueness

Benzenemethanamine, N-methyl-N-nitro-alpha,alpha-diphenyl- is unique due to the presence of both nitro and diphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

101303-91-7

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

N-methyl-N-tritylnitramide

InChI

InChI=1S/C20H18N2O2/c1-21(22(23)24)20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3

InChI Key

IZROPHPHPLYRRE-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.